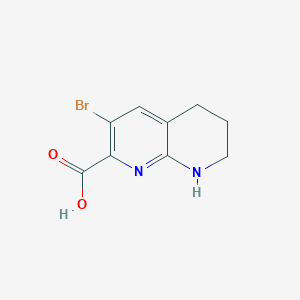

3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Übersicht

Beschreibung

Naphthyridines are a class of organic compounds with significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 . Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” or by the “aza” system when named as “diazanaphthalene” .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest. Strategies related to the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Molecular Structure Analysis

Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . As indicated in Figure 1 of the referenced paper , six isomeric naphthyridines are possible.

Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

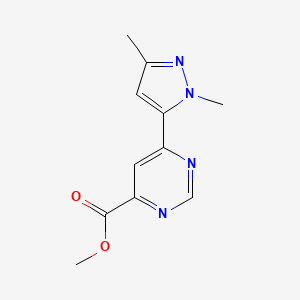

The chemical compound 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is significant in the synthesis of various naphthyridine derivatives. Its applications in scientific research have been explored through different synthetic routes and chemical reactions. For instance, Hawes and Wibberley (1967) demonstrated the preparation of new 2-substituted 1,8-naphthyridines through the decarboxylation of their 3-carboxylic acids, showcasing its utility in generating diverse naphthyridine compounds (Hawes & Wibberley, 1967). Moreover, Ames and Dodds (1972) investigated condensation reactions of o-halogenopyridinecarboxylic acids, including 2-bromopyridine-3-carboxylic acid, with carbanions, leading to the synthesis of valuable naphthyridine derivatives (Ames & Dodds, 1972).

Antibacterial Activity

In addition to its role in synthesis, this compound has been part of studies for developing new antibacterial agents. Santilli, Scotese, and Yurchenco (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives and evaluated them against Escherichia coli, identifying derivatives with potential antibacterial properties (Santilli, Scotese, & Yurchenco, 1975).

Antimalarial Activity

Furthermore, the research on 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid has extended to the development of potential antimalarial compounds. Barlin and Tan (1985) prepared new N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid, showing significant antimalarial activity in tests with mice infected with Plasmodium vinckei vinckei, highlighting its relevance in the search for new antimalarial agents (Barlin & Tan, 1985).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h4H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZKZRBYEJCGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(N=C2NC1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1484494.png)